molecular formula C10H15NO4S2 B2614575 Tert-butyl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate CAS No. 2044872-56-0

Tert-butyl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B2614575
CAS No.: 2044872-56-0
M. Wt: 277.35
InChI Key: XMGQTOOQPXCXHO-UHFFFAOYSA-N
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Description

Tert-butyl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound with the molecular formula C10H15NO4S2 It is a thiazole derivative, which is a class of organic compounds containing a five-membered ring with both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate typically involves the reaction of tert-butyl 4-methyl-2-(methylsulfonyl)thiazole-5-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds, which are then converted to the final product through further chemical reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Tert-butyl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate include other thiazole derivatives with different substituents on the thiazole ring. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and distinguishes it from other thiazole derivatives .

Properties

IUPAC Name

tert-butyl 4-methyl-2-methylsulfonyl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4S2/c1-6-7(8(12)15-10(2,3)4)16-9(11-6)17(5,13)14/h1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGQTOOQPXCXHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)S(=O)(=O)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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